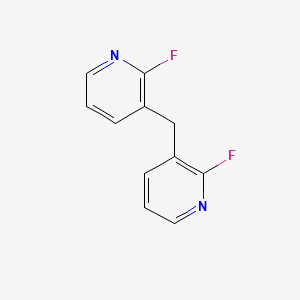

Bis(2-fluoropyridin-3-yl)methane

Descripción

Bis(2-fluoropyridin-3-yl)methane is a fluorinated pyridine derivative characterized by two 2-fluoropyridin-3-yl groups linked via a methane bridge. Fluorine substitution at the 2-position of the pyridine ring is a common strategy in medicinal and agrochemical research due to its ability to enhance metabolic stability, bioavailability, and electronic properties. The molecular formula of Bis(2-fluoropyridin-3-yl)methane is C₁₁H₈F₂N₂, with a molecular weight of 218.19 g/mol.

Propiedades

Número CAS |

1245648-06-9 |

|---|---|

Fórmula molecular |

C11H8F2N2 |

Peso molecular |

206.196 |

Nombre IUPAC |

2-fluoro-3-[(2-fluoropyridin-3-yl)methyl]pyridine |

InChI |

InChI=1S/C11H8F2N2/c12-10-8(3-1-5-14-10)7-9-4-2-6-15-11(9)13/h1-6H,7H2 |

Clave InChI |

JELFJGBPSWMBAB-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(N=C1)F)CC2=C(N=CC=C2)F |

Sinónimos |

BIS(2-FLUOROPYRIDIN-3-YL)METHANE |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following compounds, derived from the provided evidence, share structural similarities with Bis(2-fluoropyridin-3-yl)methane:

Bis(2,5,6-trimethoxypyridin-3-yl)methane

- Molecular Formula : C₁₉H₂₄N₂O₆

- Molecular Weight : 376.40 g/mol

- Substituents : Methoxy (-OCH₃) groups at the 2-, 5-, and 6-positions of the pyridine ring.

- Electronic Properties: Methoxy groups are electron-donating, contrasting with fluorine’s electron-withdrawing nature, which may alter π-π stacking interactions or binding affinities in biological systems.

1-(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)ethanone

- Molecular Formula : C₁₈H₂₉FN₂O₂Si

- Molecular Weight : 352.52 g/mol.

- Key Differences: Complexity: Incorporates a pyrrolidine ring and a silyl-protected hydroxyl group, increasing steric hindrance and synthetic complexity. Functionality: The ethanone group introduces ketone reactivity, absent in the target compound.

(±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate

Comparative Analysis Table

Inferred Research Implications

- Fluorine vs. Methoxy Substitution : The electron-withdrawing fluorine in Bis(2-fluoropyridin-3-yl)methane may improve binding to electron-rich biological targets (e.g., kinases) compared to methoxy-substituted analogs.

- Steric Considerations : Bis(2-fluoropyridin-3-yl)methane’s compact structure (lacking bulky silyl or benzyl groups) could enhance membrane permeability in drug design.

- Synthetic Accessibility : The absence of complex protecting groups (e.g., tert-butyldimethylsilyl) suggests lower synthetic cost compared to catalog-listed derivatives.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.